![molecular formula C16H16ClN5O2 B2470423 9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 566137-86-8](/img/structure/B2470423.png)
9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidine derivatives are found to have a wide range of chemotherapeutic effects including angiogenic , enzyme inhibitory effects , and anti-leshiminal activity . They have also been used as analgesics and anti-parkinsonian agents , as modulators of TRPV1 (Transient Receptor Potential Vanilloid Receptor 1) , as anticancer agents , as pesticides , as phosphate inhibitors , for treatment of circulatory system diseases . They are also known to have antimicrobial , anti-inflammatory , and anti-insecticidal properties in addition to acetyl cholinesterase inhibitory activity .
Synthesis Analysis
A series of thiazolopyrimidine derivatives have been synthesized via multicomponent reaction and tested for biological activities . This research aims to develop a new synthetic method of poly fused pyrimidines under microwave irradiation . The microwave-assisted technique is preferable due to the yield enhancements attained, time saving, and environmental safety reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in various studies . For instance, the structure–activity relationships of a library of thirty 7H -Pyrrolo [2,3- d ]pyrimidine derivatives providing insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis
In one study, 6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles reacted with bromomalono-nitrile to give 3,7-diamino-5-aryl-5 H -thiazolo [3,2-a]pyrimidine-2,6-dicarbonitrile more willingly than the isomeric 7 H -thiazolo [3,2- a ]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed in various studies . For instance, the IR, NMR, and MS spectra of similar compounds have been reported .Aplicaciones Científicas De Investigación
Antitubercular Activity
The compound has been part of research exploring its derivatives for antitubercular activity. Specific substituted pyridines and dihydro-6H-quinolin-5-ones have been synthesized, showing promising results against Mycobacterium tuberculosis in vitro. This exploration into the antimycobacterial potential highlights the role of such compounds in addressing tuberculosis (Kantevari et al., 2011).
Antiinflammatory Properties
Derivatives based on the core structure of this compound have shown significant antiinflammatory activity, notably in chronic inflammation models like adjuvant-induced arthritis in rats. Interestingly, these derivatives also displayed cyclooxygenase inhibitory activity and were found to be free from certain side effects, such as gastric ulcer induction, a common concern with many anti-inflammatory drugs (Kaminski et al., 1989).
Neurodegenerative Disease Management
In the realm of neurodegenerative diseases, certain derivatives of the compound have been identified as dual-target-directed ligands. These derivatives exhibit antagonistic activity against A2A adenosine receptors and inhibit monoamine oxidase B, showing potential as therapeutic agents for diseases like Parkinson’s disease. The compounds’ dual-action mechanism may offer symptomatic relief and possess disease-modifying effects, representing a promising avenue in the treatment of neurodegenerative disorders (Załuski et al., 2019).
Analgesic and Antimicrobial Effects
Studies have shown that certain pyrimidine derivatives exhibit appreciable analgesic and antiinflammatory activity, along with antimicrobial effects. This highlights the potential of such compounds in developing multifaceted therapeutic agents capable of addressing pain, inflammation, and microbial infections simultaneously (Santagati et al., 1995).
Anticancer Potential
Some studies have delved into the anticancer activities of related pyrimidine derivatives, finding significant activity against various human tumor cell lines. This points to the potential of these compounds in the development of new cancer therapies, with certain structural features enhancing their anticancer efficacy (Singh & Paul, 2006).
Mecanismo De Acción
While the mechanism of action for the specific compound you mentioned is not available, similar compounds such as Pyrimethamine inhibit the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication .
Direcciones Futuras
Propiedades
IUPAC Name |
9-(3-chlorophenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O2/c1-19-13-12(14(23)20(2)16(19)24)22-8-4-7-21(15(22)18-13)11-6-3-5-10(17)9-11/h3,5-6,9H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFPJVIIIFNWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CCCN(C3=N2)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-chlorophenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-bromophenyl)-4-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline](/img/structure/B2470340.png)
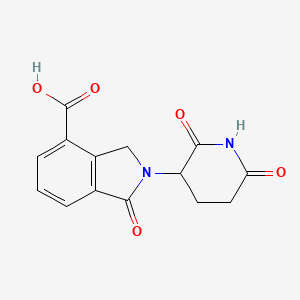



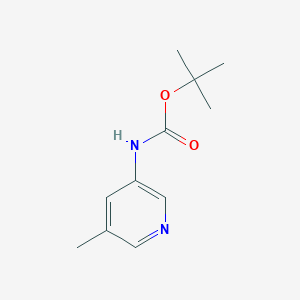
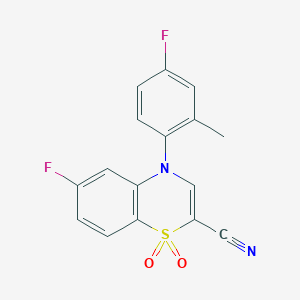

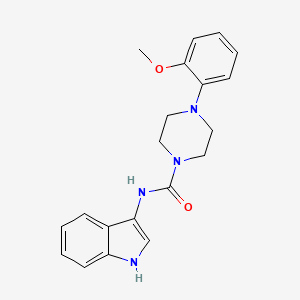
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2470358.png)
![3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2470359.png)
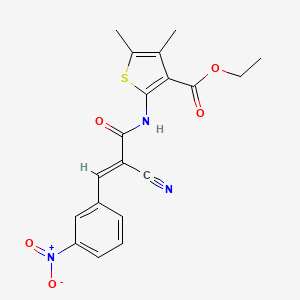
![N-benzyl-3-[5-({[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2470361.png)
![2-Chloro-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propan-1-one](/img/structure/B2470362.png)